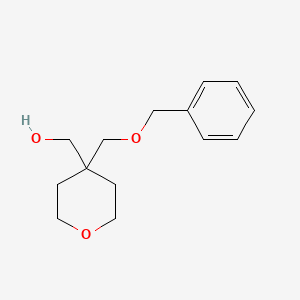

(4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-YL)methanol

货号:

B13038142

分子量:

236.31 g/mol

InChI 键:

URILJTVDKGRXSV-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

- “(4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-YL)methanol” is a heterocyclic compound with the chemical formula C6H12O2.

- It belongs to the class of tetrahydropyran derivatives.

- The compound can exist in two tautomeric forms: 1H-pyran-4-ylmethanol and 2H-pyran-4-ylmethanol.

- It has applications in various fields, including fine chemicals, plastics, pesticides, and pharmaceuticals.

准备方法

- One synthetic route involves the reduction of the corresponding ester using lithium aluminum hydride (LiAlH4) as a reducing agent.

- Here are the steps:

- Add LiAlH4 (1.5 equivalents, 37.5 mmol, 1.42 g) to a 250 ml Schlenk flask and purge with argon three times.

- Add tetrahydrofuran (THF, 15 ml) at 0°C and stir for 5 minutes.

- Gradually add the ester (25 mmol, 3.6 g) via a dropping funnel within 10 minutes.

- Continue stirring the suspension for 20 minutes after complete alcohol formation is confirmed by TLC.

- Cool the reaction mixture in an ice-water bath and slowly add 10 ml of 10% potassium hydroxide (KOH) solution.

- Stir the mixture at room temperature overnight, then filter off the white precipitate using diatomaceous earth.

- Further extract the solution with ether, wash the combined organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by column chromatography (using hexane/ethyl acetate as the eluent) to obtain the desired compound.

化学反应分析

- The compound can undergo various reactions, including oxidation, reduction, and substitution.

- Common reagents include LiAlH4 (for reduction), acid chlorides (for substitution), and oxidizing agents (for oxidation).

- Major products depend on the specific reaction conditions.

科学研究应用

- “(4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-YL)methanol” finds applications in:

- Medicinal chemistry: As a starting material for drug synthesis.

- Fine chemicals: As a building block for various organic compounds.

- Industry: In the production of plastics and other materials.

作用机制

- The compound’s mechanism of action depends on its specific application.

- It may interact with molecular targets or pathways relevant to its intended use.

相似化合物的比较

- Similar compounds include other tetrahydropyran derivatives, such as (4-{[4-(Benzyloxy)phenoxy]methyl}tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride and related structures .

- Uniqueness lies in the specific substitution pattern and functional groups present in “(4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-YL)methanol.”

For further exploration, you might want to investigate its potential as a CB2 cannabinoid receptor agonist

属性

分子式 |

C14H20O3 |

|---|---|

分子量 |

236.31 g/mol |

IUPAC 名称 |

[4-(phenylmethoxymethyl)oxan-4-yl]methanol |

InChI |

InChI=1S/C14H20O3/c15-11-14(6-8-16-9-7-14)12-17-10-13-4-2-1-3-5-13/h1-5,15H,6-12H2 |

InChI 键 |

URILJTVDKGRXSV-UHFFFAOYSA-N |

规范 SMILES |

C1COCCC1(CO)COCC2=CC=CC=C2 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

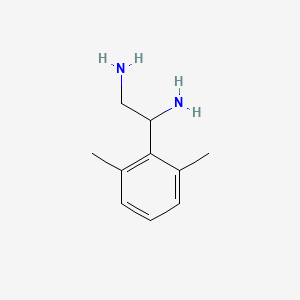

1-(2,6-Dimethylphenyl)ethane-1,2-diamine

Cat. No.: B13038068

CAS No.:

(3S)-7-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine

Cat. No.: B13038069

CAS No.:

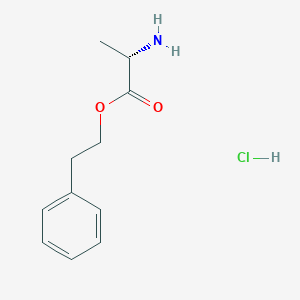

(S)-Phenethyl 2-aminopropanoate hcl

Cat. No.: B13038070

CAS No.:

1-[4-(Pyrrolidin-1-YL)phenyl]prop-2-EN-1-amine

Cat. No.: B13038086

CAS No.:

![(3S)-7-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13038069.png)

![1-[4-(Pyrrolidin-1-YL)phenyl]prop-2-EN-1-amine](/img/structure/B13038086.png)

![(1R,2S)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B13038091.png)

![tert-butyl 3-(aminomethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate](/img/structure/B13038128.png)

![(1S,4S)-bicyclo[2.2.1]hept-5-en-2-amine](/img/structure/B13038136.png)